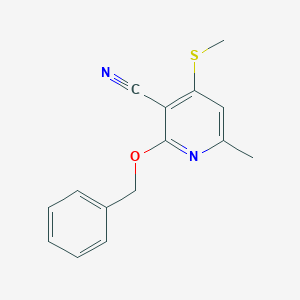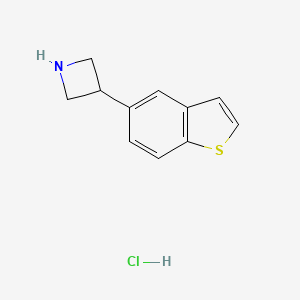
3-(5-Benzothienyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Benzothienyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H12ClNS. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is notable for its unique structure, which includes a benzothienyl group attached to the azetidine ring. The presence of the benzothienyl group imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzothienyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under microwave irradiation in an alkaline aqueous medium . This method is efficient and can be scaled up for commercial production.
化学反応の分析
Types of Reactions
3-(5-Benzothienyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(5-Benzothienyl)azetidine Hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(5-Benzothienyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle.
Benzothiophene: A sulfur-containing heterocycle with a benzene ring fused to a thiophene ring.
Thiazolidine: A five-membered heterocycle containing both sulfur and nitrogen atoms.
Uniqueness
3-(5-Benzothienyl)azetidine Hydrochloride is unique due to the presence of both the azetidine ring and the benzothienyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H12ClNS |
|---|---|
分子量 |
225.74 g/mol |
IUPAC名 |
3-(1-benzothiophen-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H11NS.ClH/c1-2-11-9(3-4-13-11)5-8(1)10-6-12-7-10;/h1-5,10,12H,6-7H2;1H |
InChIキー |
KMTIAZCTMJBMSU-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=C(C=C2)SC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




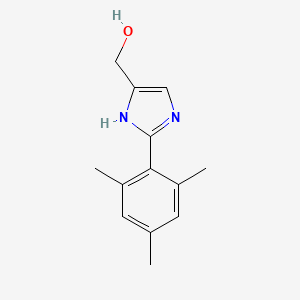
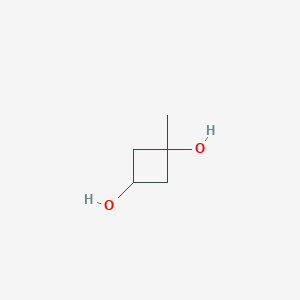

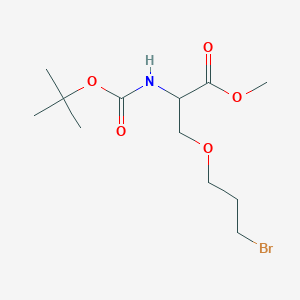
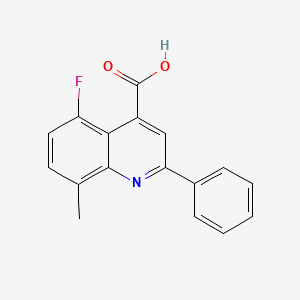

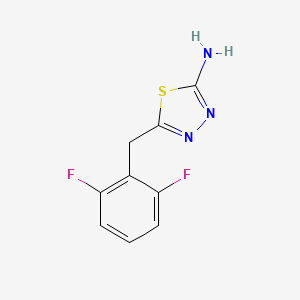
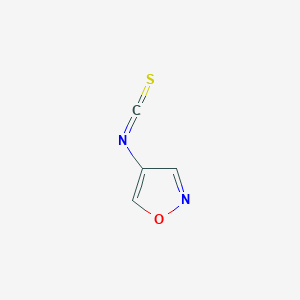
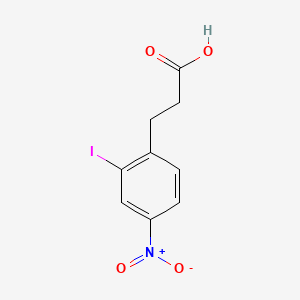
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)
